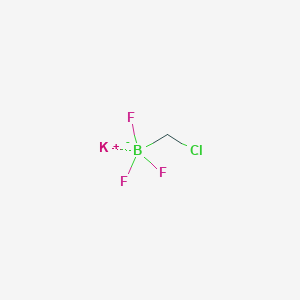

Potassium chloromethyltrifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium chloromethyltrifluoroborate is a type of organoboron reagent . Organoboron reagents are a special class of compounds that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

The synthesis of organotrifluoroborate salts, including Potassium chloromethyltrifluoroborate, has been studied extensively . A wide range of trifluoroborates can be rapidly, simply, and safely prepared from MF (M=K, Cs), RCO2H, and a boronic acid/ester in regular glassware . The use of L - (+)-tartaric acid as an alkali-metal sponge is key and allows isolation of RBF3M by a simple stir/filter/evaporate sequence .

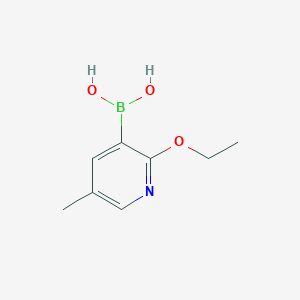

Molecular Structure Analysis

The molecular formula of Potassium chloromethyltrifluoroborate is CH2BClF3K . The molecular weight is 156.39 g/mol . The InChIKey is LDOWKRWAPHPRAP-UHFFFAOYSA-N . The Canonical SMILES is B-(F)(F)F. [K+] .

Physical And Chemical Properties Analysis

Potassium chloromethyltrifluoroborate has a molecular weight of 156.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass is 155.9527239 g/mol . The Monoisotopic Mass is 155.9527239 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 7 . The Formal Charge is 0 . The Complexity is 44.7 .

科学的研究の応用

Cross-Coupling Reactions

Potassium chloromethyltrifluoroborate is prominently utilized in Suzuki-Miyaura cross-coupling reactions. It serves as a stable and efficient reactant in the palladium-catalyzed cross-coupling with aryl halides, leading to the synthesis of various organic compounds. This application is significant in combinatorial chemistry due to the stability and indefinite storability of potassium alkynyltrifluoroborates, a class to which potassium chloromethyltrifluoroborate belongs (Molander et al., 2002).

Synthesis of Functionalized Organotrifluoroborates

Potassium chloromethyltrifluoroborate is instrumental in synthesizing various functionalized organotrifluoroborates. These organotrifluoroborates are derived through nucleophilic substitution of the halide in potassium halomethyltrifluoroborates, which is an innovative synthetic method (Molander & Ham, 2006).

Mannich Type Reactions

This compound is used in Lewis acid-promoted Mannich type reactions. It reacts with α,α-dichlorinated aldimines to form a new class of functionalized propargylamines and allylamines. This usage is notable in the context of the modified Petasis reaction (Stas & Tehrani, 2007).

Role in CO2 Transport and Separation

Potassium chloromethyltrifluoroborate also finds application in CO2 transport and separation. When incorporated into poly (ether-block-amide), it enhances CO2 separation performance. This application is crucial in environmental management and industrial processes (Lee & Kang, 2021).

Copper-Catalyzed Reactions

In copper-catalyzed reactions, potassium chloromethyltrifluoroborate is employed in oxidative Heck-type reactions with vinyl arenes. This showcases its versatility in various catalytic processes (Liwosz & Chemler, 2013).

Allylboration Reactions

The compound is used in mild double allylboration reactions of nitriles and acid anhydrides to form bis-allyl amines and esters. This demonstrates its role in forming complex organic structures (Ramadhar et al., 2013).

Safety And Hazards

Potassium chloromethyltrifluoroborate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

特性

IUPAC Name |

potassium;chloromethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWKRWAPHPRAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BClF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium chloromethyltrifluoroborate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)

![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)